molecular formula C19H16N2OS B2913362 (Z)-2-(4-(2,4-dimethylphenyl)thiazol-2-yl)-3-(5-methylfuran-2-yl)acrylonitrile CAS No. 306288-83-5

(Z)-2-(4-(2,4-dimethylphenyl)thiazol-2-yl)-3-(5-methylfuran-2-yl)acrylonitrile

Cat. No.: B2913362
CAS No.: 306288-83-5
M. Wt: 320.41
InChI Key: RGUWQWZBJSSALS-DHDCSXOGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-2-(4-(2,4-dimethylphenyl)thiazol-2-yl)-3-(5-methylfuran-2-yl)acrylonitrile is a useful research compound. Its molecular formula is C19H16N2OS and its molecular weight is 320.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Properties

A study explored the antimicrobial effects of cationic methacrylic polymers, incorporating thiazole and acrylonitrile components, against various bacteria and yeast. These polymers showed promise for antimicrobial coatings in medical applications, highlighting the potential of thiazolyl-acrylonitriles in combating microbial infections Cuervo-Rodríguez et al., 2019.

Cycloaddition Reactions

The compound's utility in cycloaddition reactions to create thiolane derivatives through 1,3-cycloadditions with acrylonitrile and methyl acrylate has been investigated. These reactions contribute to the development of new synthetic routes for heterocyclic compounds Mlostoń et al., 2002.

Anticancer Activities

A study reported on acrylonitriles substituted with various heterocyclic and furan rings, tested for their cytotoxic activities against human cancer cell lines. These compounds showed potential as leads for anticancer drug development, illustrating the broader applicability of acrylonitriles in medicinal chemistry Sa̧czewski et al., 2004.

Herbicidal Applications

Research into 2-cyano-3-(2-chlorothiazol-5-yl)methylaminoacrylates revealed significant herbicidal activity, marking these compounds as a novel class of herbicides. This study underlines the versatility of acrylonitrile derivatives in agricultural chemistry Wang et al., 2004.

Solar Cell Applications

Organic sensitizers for solar cells have been engineered using acrylonitrile derivatives. These compounds demonstrated high efficiency in converting photon energy to electrical energy, suggesting their use in renewable energy technologies Kim et al., 2006.

Photophysical Properties

A study focused on the design and synthesis of new fluorescent thiazoles based on the acrylonitrile core. The research aimed at optimizing these compounds for applications in sensing, imaging, and as fluorescent markers, showcasing the potential of acrylonitrile derivatives in material science and biological imaging Eltyshev et al., 2021.

Properties

IUPAC Name

(Z)-2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-(5-methylfuran-2-yl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2OS/c1-12-4-7-17(13(2)8-12)18-11-23-19(21-18)15(10-20)9-16-6-5-14(3)22-16/h4-9,11H,1-3H3/b15-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGUWQWZBJSSALS-DHDCSXOGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=CSC(=N2)C(=CC3=CC=C(O3)C)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)C2=CSC(=N2)/C(=C\C3=CC=C(O3)C)/C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.